Cas no 2228305-57-3 (1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine)

1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine
- 2228305-57-3
- EN300-1963234
- [1-(2,3-difluorophenyl)-3,3-difluorocyclobutyl]methanamine
-
- Inchi: 1S/C11H11F4N/c12-8-3-1-2-7(9(8)13)10(6-16)4-11(14,15)5-10/h1-3H,4-6,16H2
- InChI Key: WRNMSXNRWGNEEC-UHFFFAOYSA-N
- SMILES: FC1(CC(C2C=CC=C(C=2F)F)(CN)C1)F
Computed Properties
- Exact Mass: 233.08276200g/mol
- Monoisotopic Mass: 233.08276200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26Ų
1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963234-0.1g |
[1-(2,3-difluorophenyl)-3,3-difluorocyclobutyl]methanamine |
2228305-57-3 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1963234-0.25g |
[1-(2,3-difluorophenyl)-3,3-difluorocyclobutyl]methanamine |
2228305-57-3 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1963234-10g |
[1-(2,3-difluorophenyl)-3,3-difluorocyclobutyl]methanamine |
2228305-57-3 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1963234-0.5g |
[1-(2,3-difluorophenyl)-3,3-difluorocyclobutyl]methanamine |
2228305-57-3 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1963234-1.0g |
[1-(2,3-difluorophenyl)-3,3-difluorocyclobutyl]methanamine |
2228305-57-3 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1963234-0.05g |
[1-(2,3-difluorophenyl)-3,3-difluorocyclobutyl]methanamine |
2228305-57-3 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1963234-10.0g |
[1-(2,3-difluorophenyl)-3,3-difluorocyclobutyl]methanamine |
2228305-57-3 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1963234-2.5g |
[1-(2,3-difluorophenyl)-3,3-difluorocyclobutyl]methanamine |
2228305-57-3 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1963234-5.0g |
[1-(2,3-difluorophenyl)-3,3-difluorocyclobutyl]methanamine |
2228305-57-3 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1963234-1g |
[1-(2,3-difluorophenyl)-3,3-difluorocyclobutyl]methanamine |
2228305-57-3 | 1g |
$1272.0 | 2023-09-17 |
1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine Related Literature
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
2. Book reviews
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Additional information on 1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine
Introduction to 1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine (CAS No: 2228305-57-3)
1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine (CAS No: 2228305-57-3) is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural motif of a difluorocyclobutyl side chain attached to a 2,3-difluorophenyl group, exhibits promising potential as a building block for the development of novel therapeutic agents. The presence of multiple fluorine atoms introduces distinct electronic and steric properties, making it an intriguing candidate for further exploration in drug discovery.
The structure-activity relationship (SAR) of this compound has been extensively studied to understand its interaction with biological targets. The difluorocyclobutyl moiety is known for its ability to enhance metabolic stability and binding affinity, while the 2,3-difluorophenyl group contributes to lipophilicity and selective binding properties. These features have been leveraged in the design of small-molecule inhibitors targeting various disease pathways.
In recent years, there has been a surge in research focused on fluorinated compounds due to their superior pharmacokinetic profiles compared to their non-fluorinated counterparts. The introduction of fluorine atoms can lead to increased binding affinity, reduced metabolic degradation, and improved pharmacological activity. This has prompted scientists to explore novel fluorinated scaffolds like 1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine as potential candidates for next-generation therapeutics.
One of the most compelling aspects of this compound is its potential application in the development of antiviral and anticancer agents. The unique structural features of 1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine allow it to interact with biological targets in ways that conventional non-fluorinated compounds cannot. For instance, studies have shown that fluorinated analogs can exhibit enhanced binding to viral proteases and kinases, making them effective against a range of viral infections. Similarly, in oncology research, this compound has demonstrated promise as a scaffold for developing inhibitors targeting critical cancer pathways.
The synthesis of 1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorine atoms requires specialized synthetic methodologies to ensure high yield and purity. Advanced techniques such as cross-coupling reactions and metal-catalyzed transformations have been employed to construct the complex framework of this compound. Despite these challenges, the growing interest in fluorinated pharmaceuticals continues to drive innovation in synthetic chemistry.
Recent advancements in computational chemistry have further enhanced the understanding of the pharmacological properties of 1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine. Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. These computational approaches have not only accelerated the drug discovery process but also allowed for the rational design of derivatives with improved pharmacological profiles.
The potential therapeutic applications of this compound extend beyond antiviral and anticancer treatments. Research is ongoing into its efficacy as a neuroprotective agent, with preliminary studies suggesting that it may interact with neurotransmitter receptors involved in neurodegenerative diseases. Additionally, its structural features make it a promising candidate for developing antimicrobial agents, addressing the growing concern of antibiotic resistance.
The regulatory landscape for fluorinated compounds is continually evolving as new research emerges. Ensuring compliance with safety and efficacy standards is crucial for advancing compounds like 1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine into clinical trials and eventual market approval. Collaborative efforts between academia and industry are essential to navigate these regulatory hurdles effectively.
In conclusion,1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine (CAS No: 2228305-57-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising therapeutic applications. The continued exploration of its pharmacological properties and synthetic methodologies will likely lead to novel treatments for a variety of diseases. As research progresses,this compound holds immense potential as a cornerstone in the development of next-generation therapeutics.
2228305-57-3 (1-(2,3-difluorophenyl)-3,3-difluorocyclobutylmethanamine) Related Products
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)



